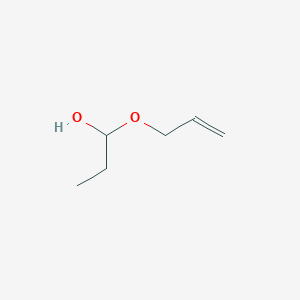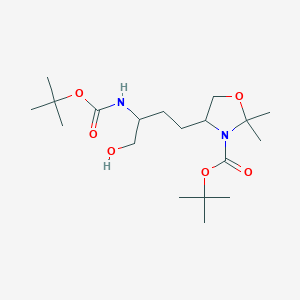![molecular formula C14H18N2O2 B12279743 6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid CAS No. 1251925-15-1](/img/structure/B12279743.png)
6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure features a bicyclo[3.1.1]heptane core, which is a rigid and compact framework that can influence the compound’s reactivity and interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the double alkylation reaction of malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate, followed by hydrolysis to obtain N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid . This intermediate can then undergo further functional group transformations to yield the desired compound.
Industrial Production Methods
the scalability of the synthetic routes mentioned above suggests that it can be produced on a larger scale using bulk reagents and optimized reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired transformation and the stability of the compound under those conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used to study reaction mechanisms and stereochemistry.
Biology: Its rigid structure makes it a useful probe for studying protein-ligand interactions and enzyme mechanisms.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing their activity. The rigid bicyclic structure can enhance binding affinity and selectivity by fitting into specific binding sites and stabilizing the active conformation of the target .
Comparison with Similar Compounds
Similar Compounds
6-Aminopenicillanic acid: This compound shares a similar bicyclic structure but differs in its functional groups and applications.
3-Substituted 6-azabicyclo[3.1.1]heptanes: These compounds are analogs with different substituents, which can alter their chemical and biological properties.
Uniqueness
6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid is unique due to its specific combination of functional groups and the rigid bicyclic framework. This combination can result in distinct reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
1251925-15-1 |
|---|---|
Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
6-amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid |
InChI |
InChI=1S/C14H18N2O2/c15-14(13(17)18)11-6-12(14)9-16(8-11)7-10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2,(H,17,18) |
InChI Key |
KTUFNVLSCJGKRT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC1C2(C(=O)O)N)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]-](/img/structure/B12279671.png)
![beta-Ribofuranose, 1-deoxy-1-[pyrimidin-4-one-2-thione-1-yl]-2,3,6-tribenzoyl-](/img/structure/B12279672.png)

![1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one](/img/structure/B12279675.png)
![1-{Imidazo[1,2-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B12279684.png)
![1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-ol](/img/structure/B12279687.png)
![2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]-N,N-dimethylacetamide](/img/structure/B12279705.png)

![4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid](/img/structure/B12279722.png)



